D-Mannitol-2-13C

Quantitative Mass Spectrometry Internal Standardization ADME Studies

Unlabeled D-mannitol introduces matrix-effect quantification errors and cannot resolve C-2 position-specific metabolic fate in tracer studies. D-Mannitol-2-13C (CAS 287100-69-0) is the definitive site-specific internal standard that solves both problems simultaneously. • Enables accurate LC-MS/MS quantitation via distinct M+1 mass shift (MRM 187 > 92), eliminating ionization variability and matrix effects in plasma, urine, and tissue homogenate assays. • Permits unambiguous ¹³C NMR tracking of carbon flux through enzymatic transformations at the C-2 position (e.g., oxidation to mannose/fructose), delivering pathway-specific flux data masked by uniformly labeled tracers. • Supplied with comprehensive analytical documentation (NMR, HPLC, GC, isotopic purity certificate) for GLP/GMP-compliant bioanalytical method validation and regulatory submissions.

Molecular Formula C6H14O6
Molecular Weight 183.16 g/mol
CAS No. 287100-69-0
Cat. No. B583880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannitol-2-13C
CAS287100-69-0
Molecular FormulaC6H14O6
Molecular Weight183.16 g/mol
Structural Identifiers
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3+1
InChIKeyFBPFZTCFMRRESA-ZRXDASGMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannitol-2-13C for Isotopic Tracing and Flux Analysis


D-Mannitol-2-13C is a stable isotope-labeled analog of the sugar alcohol D-mannitol, wherein the carbon atom at the C-2 position is selectively replaced with the non-radioactive carbon-13 (¹³C) isotope . This compound is classified as a stable isotope-labeled internal standard and metabolic tracer, sharing the identical chemical and biological properties of unlabeled D-mannitol while offering a distinct mass shift (M+1) and position-specific NMR detectability . Commercially available with high isotopic enrichment (typically 99 atom % ¹³C), D-Mannitol-2-13C is supplied as a white crystalline solid with a melting point of 167–170 °C and specific optical rotation of +141° . Its primary applications lie in quantitative mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy for metabolic flux analysis, and as an internal standard in pharmaceutical ADME studies .

Why D-Mannitol-2-13C is Irreplaceable


Substituting D-Mannitol-2-13C with unlabeled D-mannitol or a different positional isotopologue fundamentally compromises analytical precision and mechanistic resolution. Unlabeled D-mannitol lacks the characteristic mass shift (M+0 vs. M+1) required for accurate internal standardization in LC-MS/MS workflows, resulting in matrix-effect-induced quantification errors [1]. Conversely, uniformly labeled [¹³C₆]mannitol or doubly labeled [1,6-¹³C₂]mannitol, while providing enhanced mass shifts, cannot resolve the specific metabolic fate of carbon derived from the C-2 position of mannitol [2]. Only the site-specific C-2 label enables unique position-resolved NMR analysis and unequivocal tracking of carbon flux through enzymatic transformations where C-2 is chemically modified (e.g., oxidation to mannose or fructose) [3]. Procurement of alternative isotopologues therefore either sacrifices quantitative accuracy (unlabeled), positional specificity (uniformly labeled), or analytical cost/complexity (multi-labeled), directly impacting experimental validity and data interpretability.

Quantitative Evidence: D-Mannitol-2-13C vs. Alternatives


Mass Shift and Isotopic Enrichment in MS Quantitation

D-Mannitol-2-13C exhibits an isotopic enrichment of 99 atom % ¹³C and a molecular weight of 183.17 g/mol (M+1 mass shift), in contrast to unlabeled D-mannitol (182.17 g/mol, M+0) . This mass differential enables the labeled compound to serve as an ideal co-eluting internal standard in LC-MS/MS assays, correcting for ionization efficiency variations and matrix effects [1].

Quantitative Mass Spectrometry Internal Standardization ADME Studies

Site-Specific C-2 Labeling for NMR Flux Analysis

The single ¹³C atom at the C-2 position of D-Mannitol-2-13C yields distinct NMR spectral signatures (e.g., coupling patterns) that differ fundamentally from those of uniformly labeled [¹³C₆]mannitol, which produces complex multiplet patterns due to homonuclear ¹³C-¹³C coupling [1]. Positional isotopomer analysis via 2D NMR techniques (e.g., ¹H-¹³C HSQC) can resolve the specific flux of the C-2 carbon into downstream metabolites, information that is obscured in uniformly labeled tracer experiments [2].

Metabolic Flux Analysis ¹³C-NMR Spectroscopy Positional Isotopomer Analysis

Physicochemical Properties Confirm Chemical Integrity

D-Mannitol-2-13C exhibits an optical rotation of [α]²⁵/D = +141° (c = 0.4 in acidified ammonium molybdate) and a melting point of 167–170 °C, values that are indistinguishable from those of unlabeled D-mannitol within experimental error . This confirms that the ¹³C substitution does not alter the compound's fundamental stereochemistry or intermolecular packing, ensuring equivalent biological recognition and pharmacokinetic behavior .

Physicochemical Characterization Quality Control Biological Activity

Analytical Documentation for Batch Consistency

Commercial suppliers of D-Mannitol-2-13C (e.g., Bidepharm) provide comprehensive analytical documentation, including NMR, HPLC, and GC reports, confirming both chemical purity (>98%) and isotopic enrichment (98 atom % ¹³C) . In contrast, unlabeled D-mannitol certificates of analysis typically omit isotopic enrichment data, which is critical for quantitative tracer studies [1].

Quality Assurance Regulatory Science Analytical Chemistry

Key Applications of D-Mannitol-2-13C


LC-MS/MS Quantitation in Biological Matrices

D-Mannitol-2-13C is the preferred internal standard for LC-MS/MS assays quantifying unlabeled D-mannitol in plasma, urine, or tissue homogenates. Its M+1 mass shift ensures chromatographic co-elution while enabling distinct MS/MS detection (e.g., MRM transition 187 > 92), thereby correcting for matrix effects and ionization variability [1]. This application is essential for pharmacokinetic studies, BBB integrity assessments, and drug formulation analysis.

Metabolic Flux Mapping via ¹³C-NMR

The site-specific C-2 label enables unambiguous tracking of carbon derived from the C-2 position of mannitol as it traverses central carbon metabolism. Using 2D ¹H-¹³C HSQC NMR, researchers can quantify the fractional enrichment of downstream metabolites (e.g., fructose-6-phosphate, mannose-6-phosphate) and calculate pathway-specific fluxes that are masked in uniformly labeled tracer experiments [2]. This approach is particularly valuable in microbial fermentation optimization, plant physiology, and cancer metabolism research.

Method Development for Labeled Internal Standards

Procurement of D-Mannitol-2-13C with complete analytical documentation (NMR, HPLC, GC, isotopic purity certificate) is critical for laboratories operating under GLP or GMP guidelines . The compound serves as a certified reference material for developing validated bioanalytical methods, ensuring data integrity for regulatory submissions (e.g., FDA, EMA). The consistent batch-to-batch quality minimizes method revalidation efforts and reduces long-term operational costs.

Osmotic Stress and Polyol Accumulation Studies

When studying osmoregulation in plants or microorganisms, D-Mannitol-2-13C allows researchers to differentiate between de novo synthesis and exogenous uptake of mannitol. By supplementing growth media with the labeled compound and analyzing ¹³C incorporation into cellular metabolites via GC-MS or NMR, the relative contribution of various metabolic sources can be quantified [2]. This is especially useful in crop science, algal biotechnology, and extremophile microbiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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